molecular formula C11H24N2O5S B14909649 2-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propanoylamino]-2-methylpropane-1-sulfonate

2-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propanoylamino]-2-methylpropane-1-sulfonate

Cat. No.: B14909649
M. Wt: 296.39 g/mol
InChI Key: LUUUARBSUWGBDK-UHFFFAOYSA-N
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Description

2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate is a zwitterionic compound known for its unique properties, including high solubility in water and stability across a wide range of pH levels. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions and its biocompatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate typically involves the reaction of 2-hydroxyethyl dimethylamine with 3-chloropropionyl chloride to form an intermediate, which is then reacted with 2-methylpropane-1-sulfonic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate involves its ability to form stable complexes with metal ions, which can enhance the solubility and stability of various compounds. The molecular targets include metal ions and proteins, where it can act as a chelating agent or stabilizer. The pathways involved often include ionic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-3-Sulfopropyl-N,N-dimethylammonium)ethyl methacrylate
  • N-(3-Sulfopropyl)-N-(methacryloxyethyl)-N,N-dimethylammonium betaine
  • 2-Hydroxyethyl methacrylate

Uniqueness

2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate is unique due to its zwitterionic nature, which provides high solubility and stability across a wide pH range. This makes it particularly useful in applications requiring biocompatibility and stability under varying conditions .

Properties

Molecular Formula

C11H24N2O5S

Molecular Weight

296.39 g/mol

IUPAC Name

2-[3-[2-hydroxyethyl(dimethyl)azaniumyl]propanoylamino]-2-methylpropane-1-sulfonate

InChI

InChI=1S/C11H24N2O5S/c1-11(2,9-19(16,17)18)12-10(15)5-6-13(3,4)7-8-14/h14H,5-9H2,1-4H3,(H-,12,15,16,17,18)

InChI Key

LUUUARBSUWGBDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS(=O)(=O)[O-])NC(=O)CC[N+](C)(C)CCO

Origin of Product

United States

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